3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Overview
Description
- It was initially developed by Vanderbilt University Medical Center.
- The compound is currently in preclinical development, and its primary mechanism of action involves modulating mGluR5 activity .
VU 0285683: is a specific negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5).
Mechanism of Action
Target of Action
VU0285683, also known as 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a seven transmembrane-spanning, G protein-coupled receptor that modulates glutamatergic signaling .
Mode of Action
As a positive allosteric modulator, VU0285683 enhances the response of mGluR5 to its natural ligand, glutamate . It binds to a site different from the active site, causing a conformational change that increases the receptor’s activity .
Biochemical Pathways
The activation of mGluR5 by VU0285683 affects various biochemical pathways. mGluR5 is involved in the modulation of synaptic plasticity and the regulation of neuronal excitability . It plays a crucial role in the central nervous system, influencing processes such as learning and memory .
Result of Action
VU0285683 has been shown to have anxiolytic-like activity in rodent models for anxiety . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Action Environment
The action, efficacy, and stability of VU0285683 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for VU 0285683 are not widely available in the public domain. it’s essential to note that industrial production methods typically involve optimizing synthetic routes for scalability, yield, and purity.
Chemical Reactions Analysis
- VU 0285683 interacts with mGluR5, but its chemical reactions beyond binding are not extensively documented.
- Common reagents and conditions used in mGluR5-related research may include organic solvents, buffers, and specific assay systems.
- Major products formed from VU 0285683 interactions would likely be related to its modulation of mGluR5 signaling pathways.
Scientific Research Applications
Chemistry: Researchers study VU 0285683 to understand its binding properties, structural features, and potential modifications.
Biology: VU 0285683 is valuable for investigating mGluR5 function in neuronal signaling, synaptic plasticity, and neuroprotection.
Medicine: Its anxiolytic activity makes it relevant for anxiety-related disorders.
Industry: While not directly used in industry, insights from VU 0285683 research may inform drug development or therapeutic strategies.
Comparison with Similar Compounds
- VU 0285683’s uniqueness lies in its specific targeting of mGluR5.
- Similar compounds include other mGluR5 modulators (both positive and negative allosteric modulators) and related glutamate receptor ligands.
Properties
IUPAC Name |
3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELAFISMURFRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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